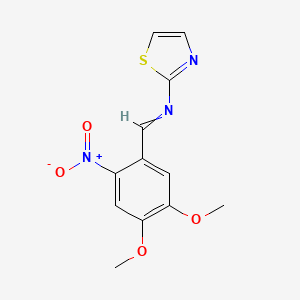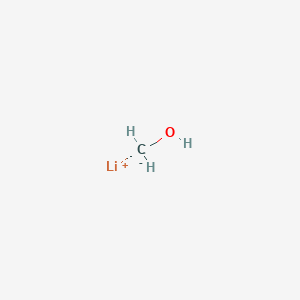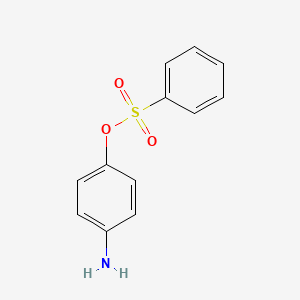
4-Amino-1-decyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-decyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a triazole ring substituted with an amino group, a decyl chain, and two methyl groups The chloride ion is associated with the triazolium cation, forming a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-decyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-3,5-dimethyl-1H-1,2,4-triazole with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The resulting product is then treated with hydrochloric acid to yield the triazolium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-decyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazolium cation can be reduced to the corresponding triazole.
Substitution: The decyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide are used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the triazole ring.
Reduction: The corresponding triazole.
Substitution: Various alkyl or aryl-substituted triazolium salts.
Scientific Research Applications
4-Amino-1-decyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the formulation of agrochemicals and as a corrosion inhibitor in materials science.
Mechanism of Action
The mechanism of action of 4-Amino-1-decyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity. The decyl chain enhances the compound’s lipophilicity, facilitating its penetration into cell membranes. The amino group can participate in nucleophilic or electrophilic reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-dodecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure but with a longer alkyl chain.
4-Amino-1-methyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure but with a shorter alkyl chain.
4-Amino-1-ethyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure but with an ethyl group instead of a decyl group.
Uniqueness
The uniqueness of 4-Amino-1-decyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride lies in its specific combination of substituents, which confer distinct physicochemical properties and biological activities The decyl chain enhances its lipophilicity, making it more effective in penetrating cell membranes compared to its shorter-chain analogs
Properties
CAS No. |
59944-36-4 |
|---|---|
Molecular Formula |
C14H31ClN4 |
Molecular Weight |
290.87 g/mol |
IUPAC Name |
1-decyl-3,5-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C14H30N4.ClH/c1-4-5-6-7-8-9-10-11-12-17-14(3)18(15)13(2)16-17;/h14H,4-12,15H2,1-3H3;1H |
InChI Key |
FBLWWLCQFPUQED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[NH+]1C(N(C(=N1)C)N)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R)-3-methyloxiran-2-yl]methanol](/img/structure/B14611584.png)

![1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole](/img/structure/B14611589.png)











